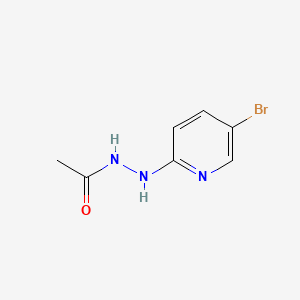

N'-(5-Bromopyridin-2-yl)acetohydrazide

Vue d'ensemble

Description

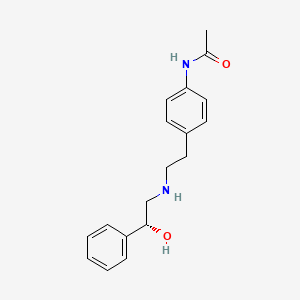

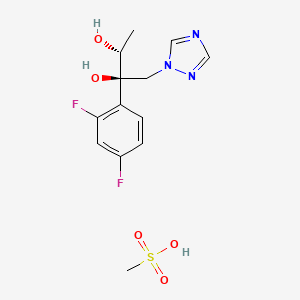

N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O . It has an average mass of 230.062 Da and a monoisotopic mass of 228.985062 Da .

Molecular Structure Analysis

The molecular structure of N’-(5-Bromopyridin-2-yl)acetohydrazide consists of a pyridine ring attached to an acetohydrazide group . The pyridine ring contains a bromine atom, which contributes to the compound’s reactivity.Physical And Chemical Properties Analysis

N’-(5-Bromopyridin-2-yl)acetohydrazide has a molecular weight of 230.06200 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available sources .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

N'-(5-Bromopyridin-2-yl)acetohydrazide serves as a precursor for synthesizing a variety of derivatives with significant biological activities. For instance, novel derivatives synthesized from this compound have shown promising cytotoxic effects against cancer cell lines. A study highlighted the synthesis of derivatives that exhibited a remarkable cytotoxic effect against human breast cancer cells, with one compound showing notably effective activity compared to other synthesized compounds and even the reference drug doxorubicin (Hossa F. Al Shareef, 2020). This suggests the potential of N'-(5-Bromopyridin-2-yl)acetohydrazide derivatives in the development of new anticancer agents.

Antimicrobial Activity

Derivatives of N'-(5-Bromopyridin-2-yl)acetohydrazide also exhibit antimicrobial properties. Research into the cyclization of some carbothioamide derivatives containing antipyrine and triazole moieties, initiated from acetohydrazide derivatives, revealed good antimicrobial activities (Hacer Bayrak et al., 2010). This indicates the potential use of these compounds in creating new antimicrobial agents to combat various bacterial and fungal infections.

Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents

Another significant application involves the synthesis of benzothiazole acylhydrazones as anticancer agents. A study demonstrated the synthesis and evaluation of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives, investigating their probable anticancer activity. These derivatives were shown to possess cytotoxic activity against several cancer cell lines, including C6, A549, MCF-7, and HT-29, highlighting their potential as anticancer agents (Derya Osmaniye et al., 2018).

Safety And Hazards

N’-(5-Bromopyridin-2-yl)acetohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

N'-(5-bromopyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGAKFSQJFTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682417 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-Bromopyridin-2-yl)acetohydrazide | |

CAS RN |

1199773-29-9 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)